molecular formula C9H5BrCl2N2 B11837894 3-Bromo-5,8-dichloroquinolin-2-amine

3-Bromo-5,8-dichloroquinolin-2-amine

Cat. No.: B11837894
M. Wt: 291.96 g/mol
InChI Key: ZIYBZDYLFQJFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,8-dichloroquinolin-2-amine is a multifunctional halogenated quinoline derivative designed for advanced chemical synthesis and drug discovery research. This compound features three distinct halogen substituents—bromine and two chlorines—positioned on the quinoline scaffold, making it a valuable and versatile synthetic intermediate. The presence of these halogens at different aromatic positions allows for selective, step-wise functionalization via modern metal-catalyzed cross-coupling reactions, such as the Pd-catalyzed amination protocols studied in related dichloroquinolines . This enables researchers to systematically build complex molecular architectures for screening and development. Quinoline-based compounds are extensively investigated for their broad-spectrum pharmacological activities. Structural analogs of this amine have demonstrated significant potential as antibacterial , antifungal , and antiviral agents . The 2-aminoquinoline core is a privileged structure in medicinal chemistry, often contributing to the bioactivity of the final molecule. The specific substitution pattern of bromine and chlorine atoms in this compound is strategically selected to facilitate its primary application as a key building block. Researchers can exploit the differential reactivity of the halogen atoms to synthesize a diverse library of novel compounds, such as quinoline-chalcones, which are known to exhibit promising biological activities . This compound is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.96 g/mol

IUPAC Name

3-bromo-5,8-dichloroquinolin-2-amine

InChI

InChI=1S/C9H5BrCl2N2/c10-5-3-4-6(11)1-2-7(12)8(4)14-9(5)13/h1-3H,(H2,13,14)

InChI Key

ZIYBZDYLFQJFNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C(=N2)N)Br)Cl

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 3-Bromo-5,8-dichloroquinolin-2-amine is expected to show distinct signals for the aromatic protons and the amine protons. The quinoline (B57606) ring protons, influenced by the electron-withdrawing halogen substituents, would likely appear in the downfield region of the spectrum. The chemical shifts and coupling constants (J-values) between adjacent protons would be critical in assigning their specific positions on the quinoline core. The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of the carbons would be significantly affected by the attached substituents (bromo, chloro, and amino groups). Carbons bonded directly to the halogens (C3, C5, C8) and the amino group (C2) would exhibit characteristic chemical shifts.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would offer direct insight into the electronic environment of the nitrogen atoms of the amine group and the quinoline ring. This would provide valuable data for understanding the electronic structure of the molecule.

Interactive Data Table: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H-47.50 - 7.80s-
H-67.20 - 7.40dJ = 8.0 - 9.0
H-77.00 - 7.20dJ = 8.0 - 9.0
NH₂5.00 - 6.00br s-

Interactive Data Table: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
C-2150 - 155
C-3110 - 115
C-4135 - 140
C-4a120 - 125
C-5125 - 130
C-6128 - 132
C-7125 - 130
C-8130 - 135
C-8a145 - 150

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

A COSY experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, this would be crucial for confirming the connectivity between the protons on the quinoline ring, for instance, between H-6 and H-7.

The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the carbon spectrum.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and, consequently, its molecular formula (C₉H₅BrCl₂N₂). The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine and two chlorine atoms, providing strong evidence for its elemental composition.

Interactive Data Table: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]+291.88
[M+H]+292.89
[M+Na]+314.87

Electron Ionization Mass Spectrometry (EI-MS)

No experimental Electron Ionization Mass Spectrometry (EI-MS) data for this compound has been found in the public domain. This technique would typically involve bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. Analysis of the resulting mass spectrum would provide crucial information about the compound's molecular weight and the stability of its structural components.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Analysis

Similarly, there is no available information on the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis of this compound. ESI is a soft ionization technique that would protonate the molecule, followed by collision-induced dissociation to map its fragmentation pathways. This analysis would offer deep insights into the molecule's structural integrity and the sequence of bond cleavages.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of the compound with high precision and thus confirm its elemental composition, could not be located.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The search for such data for this compound was unsuccessful.

Single Crystal X-ray Diffraction Analysis of Molecular Conformation

No published single-crystal X-ray diffraction studies are available. Such an analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Without crystal structure data, it is not possible to describe the crystal packing or the specific intermolecular interactions, such as hydrogen bonds involving the amine group or potential halogen bonds involving the bromine and chlorine atoms, which would govern the supramolecular architecture.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, is contingent on the availability of crystallographic information. As this is not available, a Hirshfeld analysis cannot be performed.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light can induce transitions between these levels, providing a unique spectral fingerprint of the compound. For "this compound," these techniques are instrumental in confirming the presence of the quinoline core, the amine substituent, and the halogen atoms.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. The FT-IR spectrum of "this compound" is characterized by distinct absorption bands that correspond to specific functional groups within the molecule.

The high-frequency region of the spectrum is dominated by the stretching vibrations of the N-H bonds of the primary amine group. Typically, primary amines exhibit two bands corresponding to asymmetric and symmetric stretching modes. The intermediate frequency region reveals C=C and C=N stretching vibrations characteristic of the quinoline aromatic system. The fingerprint region, below 1500 cm⁻¹, is complex but highly informative, containing signals for C-H bending, C-N stretching, and the characteristic vibrations of the carbon-halogen bonds (C-Cl and C-Br). The presence of multiple halogen atoms influences the electronic environment of the quinoline ring, which can lead to shifts in the expected vibrational frequencies.

Table 1: Characteristic FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3450 - 3300 Medium-Strong N-H stretching (asymmetric and symmetric)
3100 - 3000 Medium Aromatic C-H stretching
1620 - 1580 Strong C=C aromatic ring stretching
1570 - 1500 Strong C=N stretching (quinoline ring)
1480 - 1400 Medium Aromatic ring skeletal vibrations
1350 - 1250 Medium-Strong C-N stretching
850 - 750 Strong C-Cl stretching

Note: The data presented in this table are representative and based on the analysis of functional groups. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, typically from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For "this compound," Raman spectroscopy is particularly useful for identifying vibrations of the aromatic backbone and the carbon-halogen bonds.

The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the quinoline ring system, which are often weak in the IR spectrum. The C-Cl and C-Br stretching vibrations also give rise to characteristic and often intense Raman signals in the lower frequency region. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Table 2: Prominent Raman Spectral Peaks for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100 - 3000 Weak Aromatic C-H stretching
1610 - 1570 Strong Aromatic ring stretching (in-phase)
1400 - 1300 Strong Ring breathing modes
1050 - 1000 Medium Ring trigonal bending
850 - 750 Strong C-Cl stretching

Note: The data presented in this table are representative and based on theoretical predictions for the molecule's functional groups. Actual experimental values may differ.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecules, including those of complex heterocyclic systems like substituted quinolines.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. For 3-Bromo-5,8-dichloroquinolin-2-amine, this process would yield precise information on bond lengths, bond angles, and dihedral angles.

Conformational analysis would be performed to identify different spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the amine group (-NH2). The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation. This information is crucial as the molecular geometry dictates many of its other properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a critical role.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a vital descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density for these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Table 4.1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is illustrative as specific data for the compound is unavailable.)

Parameter Description Expected Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5

Reactivity Descriptors (e.g., Electronegativity, Hardness)

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment.

These descriptors would quantify the reactive nature of this compound.

Table 4.2: Hypothetical Global Reactivity Descriptors (Note: This table is illustrative as specific data for the compound is unavailable.)

Descriptor Formula Typical Range
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.5 - 5.0 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.0 - 2.75 eV
Chemical Softness (S) 1 / (2η) 0.18 - 0.25 eV⁻¹

Prediction of Ionization Potentials and Core-Level Spectra

DFT can also be used to predict energetic properties related to the removal or excitation of electrons.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, the IP can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Core-Level Spectra: Techniques like Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), which arise from the excitation of electrons from occupied to unoccupied orbitals. This would help in understanding the photophysical properties of the molecule.

Quantum Chemical Calculations

Quantitative Structure-Activity Relationships (QSAR) for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. These models use calculated molecular descriptors (like those from DFT) to predict the activity of new, unsynthesized molecules.

For a compound like this compound, a QSAR study would typically involve:

Dataset Selection: A series of related quinoline (B57606) derivatives with known biological activity (e.g., anti-inflammatory or anti-proliferative) would be chosen.

Descriptor Calculation: A wide range of quantum chemical, electronic, and topological descriptors would be calculated for each molecule in the series.

Model Building: Using statistical methods like multiple linear regression, a mathematical equation is developed that links the most relevant descriptors to the observed activity.

Validation: The predictive power of the QSAR model is rigorously tested.

Such a model could then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced therapeutic properties. For instance, studies on related quinolinequinones have shown that parameters like the electrophilicity index and dipole moment can be strongly correlated with anti-proliferative activities.

Pharmacophore Modeling for Target Interaction Prediction

Currently, there is no publicly available research detailing pharmacophore modeling studies specifically for this compound. Therefore, the prediction of its potential biological targets through this computational approach has not been documented.

Molecular Modeling and Docking Studies

Simulation of Molecular Interactions with Model Systems

No specific molecular modeling or simulation studies detailing the interactions of this compound with model systems have been published in the scientific literature.

Ligand-Protein Binding Modes and Energetics

As of the latest available data, there are no molecular docking studies that describe the binding modes or calculate the binding energetics of this compound with any specific protein targets.

Photoemission Spectroscopy

While specific photoemission spectroscopy studies on this compound have not been reported, the electronic structure of quinoline and its derivatives is an area of active investigation, providing a framework for how this compound would be analyzed.

Valence and Core Level Photoemission Spectral Analysis

The electronic structure of gaseous quinoline and its substituted analogs has been successfully investigated using valence and core level photoemission spectroscopy. aps.org This technique would be instrumental in characterizing the molecular orbitals of this compound.

Valence Level Analysis: The valence photoemission spectra, typically measured using HeI/HeII radiation, would reveal the binding energies of electrons in the outermost molecular orbitals. nih.gov For this compound, this would involve the ionization from π-orbitals of the quinoline ring, the nitrogen lone pair, and orbitals associated with the bromine and chlorine substituents. The analysis would aim to assign the observed spectral features to specific molecular orbitals. aps.org It is expected that the halogen and amino substituents would significantly influence the energies of the π-orbitals and the nitrogen lone pair compared to the parent quinoline molecule. nih.gov

Core Level Analysis: High-resolution core level spectra for the C 1s, N 1s, Br 3d, and Cl 2p orbitals would be measured using a synchrotron light source. aps.org These spectra provide information about the chemical environment of each atom. For instance, the C 1s spectrum would consist of multiple components corresponding to the different carbon atoms in the quinoline ring, shifted in energy due to the presence of electronegative substituents like chlorine, bromine, and the amino group. Similarly, the Cl 2p and Br 3d spectra would exhibit spin-orbit splitting, and their binding energies would be characteristic of their attachment to the aromatic system. aps.org

A hypothetical summary of expected core-level binding energy regions for this compound is presented below.

ElementOrbitalExpected Binding Energy Region (eV)Notes
CarbonC 1s284 - 288Multiple peaks expected due to different chemical environments.
NitrogenN 1s398 - 402A single peak is expected for the amine nitrogen.
ChlorineCl 2p199 - 203Spin-orbit doublet (2p3/2 and 2p1/2) is expected.
BromineBr 3d68 - 72Spin-orbit doublet (3d5/2 and 3d3/2) is expected.

This table is illustrative and based on typical binding energy ranges for similar organic compounds.

Experimental Validation of Electronic Structure Calculations

To achieve a comprehensive assignment of the experimental photoemission spectra, theoretical calculations are indispensable. aps.org Density Functional Theory (DFT) is a common method used to predict core-level ionization potentials, which show good agreement with experimental data for similar molecules. aps.org

For the valence region, the Outer Valence Green's Function (OVGF) method is often employed as it provides a reliable description of the measured spectra of quinoline derivatives. aps.org These theoretical calculations would not only help in assigning the spectral features but also provide a deeper understanding of the electronic effects of the bromo, chloro, and amino substituents on the quinoline framework. By comparing the calculated ionization energies with the experimentally obtained spectra, a detailed picture of the electronic structure of this compound can be constructed. aps.org

Advanced Research Applications in Chemical Biology and Materials Science

Chemical Biology Research Applications

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of compounds with diverse biological activities. The specific halogenation and amination pattern of 3-Bromo-5,8-dichloroquinolin-2-amine could impart unique properties relevant to chemical biology research.

Exploration as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The inherent characteristics of the this compound scaffold, such as potential fluorescence and the ability to engage in specific molecular interactions, make it an interesting candidate for probe development. Researchers could explore its utility in several ways:

Fluorescent Labeling: The quinoline nucleus is known to exhibit fluorescent properties. Modifications of the 2-amine group could be used to attach this scaffold to biomolecules of interest, allowing for their visualization and tracking within cellular systems.

Target Identification: The compound could be used in screening assays to identify novel protein or nucleic acid targets. The bromine atom at the 3-position provides a handle for further chemical modification, such as the introduction of a photoreactive group for covalent labeling and subsequent identification of binding partners.

Assay Development: As a potential inhibitor or modulator of an enzyme or receptor, this compound could form the basis for developing high-throughput screening assays to discover other small molecules with similar or improved activity.

Investigation of Molecular Mechanisms of Interaction with Biological Targets

Understanding how a molecule interacts with its biological target is crucial for rational drug design. The unique electronic and steric properties of this compound would likely govern its binding affinity and selectivity. Hypothetical investigations into its molecular mechanisms could include:

Enzyme Inhibition: Many quinoline derivatives are known to inhibit enzymes such as kinases, topoisomerases, and proteases. The dichloro- and bromo-substituents could facilitate strong interactions within the active sites of such enzymes through halogen bonding or hydrophobic interactions.

Receptor Modulation: The 2-amine group is a key feature for interacting with various receptors. Its basicity and hydrogen-bonding capabilities could enable the compound to act as an agonist or antagonist at specific receptor sites.

DNA Intercalation: The planar, aromatic structure of the quinoline ring is a common feature of DNA intercalating agents. The substituents on the ring would influence the strength and mode of binding to DNA, potentially leading to anticancer or antimicrobial activity.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead compound. This compound would be an excellent starting point for systematic SAR exploration.

PositionModificationPotential Impact on Activity
2-Amine Alkylation, Acylation, ArylationModulate basicity, hydrogen bonding, and steric bulk to improve target binding and cell permeability.
3-Bromo Replacement with other halogens (F, Cl, I) or small functional groupsFine-tune electronic properties and halogen bonding capabilities to enhance target affinity.
5,8-Dichloro Variation of halogen substituents or introduction of other electron-withdrawing/donating groupsAlter the overall electronic character of the quinoline ring system to influence binding and pharmacokinetic properties.

By systematically modifying these positions and evaluating the biological activity of the resulting analogues, researchers could develop a comprehensive SAR profile to guide the design of more potent and selective molecules.

Material Science Applications

The photophysical and electronic properties of quinoline derivatives have also made them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Development in Photovoltaic Cells

In the realm of organic photovoltaics (OPVs), materials that can efficiently absorb light and transport charge are highly sought after. The quinoline core of this compound provides a rigid, electron-deficient scaffold that could be functionalized to create novel materials for OPVs.

Electron Acceptor Materials: The electron-withdrawing nature of the chlorine and bromine atoms could make this compound or its derivatives suitable as non-fullerene acceptors. Further chemical modifications could be used to tune its lowest unoccupied molecular orbital (LUMO) energy level for efficient electron transfer from a donor material.

Interfacial Layers: Quinoline-based compounds can be used to modify the surfaces of electrodes or the active layer in a solar cell to improve charge extraction and device stability.

Utility in Organic Light-Emitting Diodes (OLEDs) and Transistors

The development of new materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is a rapidly advancing area of research. The tunable electronic properties of quinoline derivatives make them promising candidates for these applications.

Host Materials for Phosphorescent Emitters: The high triplet energy often associated with halogenated aromatic compounds suggests that derivatives of this compound could serve as excellent host materials for phosphorescent emitters in OLEDs, preventing energy back-transfer and leading to high efficiency.

Electron Transporting Materials: The electron-deficient nature of the core structure could facilitate efficient electron transport, a crucial property for materials used in the electron transport layer of OLEDs and as n-type semiconductors in OFETs.

Emitting Materials: Through appropriate chemical design, the fluorescence or phosphorescence of the quinoline core could be tuned to achieve emission in different parts of the visible spectrum, making its derivatives potential emitters in OLEDs.

Analytical Methodologies for Research Grade Purity Assessment

Chromatographic Techniques for Compound Characterization and Purification

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate the components of a mixture. For a substituted quinoline (B57606) like 3-Bromo-5,8-dichloroquinolin-2-amine, chromatographic techniques are indispensable for both qualitative characterization and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally unstable compounds, making it exceptionally well-suited for substituted quinolines. researchgate.netelsevierpure.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Due to the aromatic quinoline core, this compound possesses a strong chromophore, making it readily detectable by UV/Vis spectrophotometry. nih.gov This is often the primary detection method for HPLC analysis. A specific wavelength, typically corresponding to an absorption maximum (λmax) of the quinoline ring system, is selected to maximize sensitivity and minimize interference from impurities that may not absorb at that wavelength. A typical HPLC method would involve a gradient elution on a reverse-phase column (e.g., C18) to ensure the separation of the main compound from potential impurities with varying polarities.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 5 µL
Gradient Program 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions

While UV/Vis detection is effective, it is blind to impurities that lack a suitable chromophore. nih.gov To overcome this limitation, a universal detector like the Charged Aerosol Detector (CAD) can be used in series with or as an alternative to the UV detector. chromatographyonline.comwikipedia.org The CAD process involves nebulizing the column eluent into an aerosol, evaporating the mobile phase to leave analyte particles, charging these particles with ionized nitrogen gas, and measuring the aggregate charge with a sensitive electrometer. wikipedia.orgthermofisher.com This detection method is advantageous because it provides a response for any non-volatile and many semi-volatile analytes, independent of their optical properties. chromatographyonline.com The response is generally proportional to the mass of the analyte, making it a powerful tool for quantifying all non-volatile impurities.

The presence of a single, symmetrical peak in an HPLC chromatogram does not definitively prove the purity of the compound, as an impurity could co-elute. sepscience.com To address this, peak purity assessment is performed.

Photodiode Array (PDA) Detection: A PDA detector, an advanced type of UV detector, acquires full UV-Vis spectra at multiple points across the chromatographic peak. sepscience.com Software then compares these spectra. If the peak is pure, the spectra should be identical across the entire peak profile. chromatographyonline.com Any significant spectral differences suggest the presence of a co-eluting impurity. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For an even more definitive assessment, LC-MS is employed. sepscience.com As the peak elutes from the column, it is introduced into a mass spectrometer. The MS detector provides mass-to-charge (m/z) ratio information. If a single peak contains multiple components, the mass spectrum will reveal the presence of different molecular ions, providing unambiguous evidence of co-elution. nih.govresearchgate.net This technique is highly sensitive and can detect impurities at very low levels.

Table 2: Example Peak Purity Analysis Summary for this compound

Retention Time (min)PDA Purity AnglePDA Purity ThresholdPDA Match FactorLC-MS Result (m/z)Conclusion
10.520.1520.285998.5Single species detectedPeak is spectrally pure

The synthesis of this compound may involve the use of various organic solvents and volatile reagents. nih.gov Gas Chromatography (GC) is the ideal method for separating and quantifying these volatile and semi-volatile species. nih.gov In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

The Flame Ionization Detector (FID) is a common and robust detector for GC. scioninstruments.com Effluent from the column is mixed with hydrogen and air and ignited. Organic compounds burning in the flame produce ions, which are collected by an electrode, generating a current that is proportional to the number of carbon atoms in the analyte. scioninstruments.com This makes GC-FID an excellent technique for quantifying residual solvents and other potential volatile organic impurities.

Table 3: Hypothetical GC-FID Analysis of Potential Volatile Impurities

Potential ImpurityRetention Time (min)Detection Limit (ppm)
Toluene4.211
N,N-Dimethylformamide (DMF)5.895
Pyridine3.752

High-Performance Liquid Chromatography (HPLC)

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity (mass fraction) of organic compounds with high precision and accuracy. intertek.combwise.kr Unlike chromatographic techniques, qNMR can determine purity without requiring a reference standard of the analyte itself. resolvemass.ca The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. rssl.com

The procedure involves accurately weighing the sample of this compound and a certified internal standard of known purity into the same container. fujifilm.com After dissolution in a suitable deuterated solvent, the ¹H NMR spectrum is recorded under specific, optimized conditions to ensure accurate integration. The purity of the analyte is calculated by comparing the integral of a selected, well-resolved signal from the analyte with the integral of a signal from the internal standard.

Table 4: Illustrative qNMR Purity Calculation for this compound

ParameterAnalyte (Compound)Internal Standard (IS)
Name This compoundMaleic Acid
Weight (mg) 15.2505.150
Purity of IS (%) -99.95
Molecular Weight (g/mol) 307.91116.07
Selected Signal Integral 2.00 (NH₂)1.05 (CH=CH)
Number of Protons for Signal 22
Calculated Purity (%) 99.2%

Formula Used: Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where: I = Integral, N = Number of protons, M = Molecular weight, m = mass, P = Purity.

Absolute Quantitation using Internal and External Standards

Absolute quantitation is a fundamental technique for determining the precise amount of a substance in a sample. This is often achieved using chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with appropriate detectors. The use of internal and external standards is central to achieving accurate and reproducible results.

An external standard calibration is one of the most common methods for quantitative analysis. This involves creating a series of solutions with known concentrations of a pure reference standard of this compound. These standards are then analyzed by an analytical instrument, and a calibration curve is constructed by plotting the instrument's response (e.g., peak area from a chromatogram) against the known concentration of the analyte. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

For a compound like this compound, a typical HPLC method might utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer. Detection is often performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.

Illustrative Data for External Standard Calibration of this compound by HPLC-UV:

Standard Concentration (mg/mL)Peak Area (arbitrary units)
0.0115023
0.0575115
0.10150230
0.25375575
0.50751150

This table is for illustrative purposes only and does not represent actual experimental data.

An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a constant amount to all samples, including the calibration standards and the unknown. The internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation. For the analysis of this compound, a suitable internal standard would be a structurally similar compound that is not present in the sample and has a distinct retention time in the chromatogram. A deuterated analog of the analyte is often an ideal internal standard. isolife.nlresearchgate.net

The use of an internal standard improves the precision and accuracy of the quantitative analysis. researchgate.net The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve.

Illustrative Data for Internal Standard Calibration of this compound by GC-MS:

Analyte Concentration (mg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.0112050985000.122
0.0560250984500.612
0.10120500985501.223
0.25301250985003.058
0.50602500984506.119

This table is for illustrative purposes only and does not represent actual experimental data.

Mass Balance Method Integration

The mass balance approach is a comprehensive method for determining the purity of a substance by identifying and quantifying all of its components. nih.gov The purity of the main component is calculated by subtracting the sum of the mass fractions of all impurities from 100%. This method provides a more complete picture of the sample's composition than a single chromatographic analysis.

The mass balance equation is as follows:

Purity (mass %) = 100% - (% Organic Impurities + % Inorganic Impurities + % Water Content + % Residual Solvents)

To perform a mass balance assessment for this compound, several analytical techniques are integrated:

Organic Impurities: Structurally related impurities are typically quantified using a high-resolution chromatographic technique like HPLC with a universal detector (e.g., a Charged Aerosol Detector - CAD) or by assuming that the response factor of the impurities is the same as the main component in a UV detector.

Inorganic Impurities: These are often determined by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or by ashing the sample and measuring the residue (sulfated ash).

Water Content: The Karl Fischer titration method is the gold standard for accurately determining the water content in a sample.

Residual Solvents: Gas Chromatography with a Flame Ionization Detector (GC-FID) and a headspace autosampler is the most common technique for the identification and quantification of residual solvents from the synthesis process.

Illustrative Mass Balance Purity Assessment for a Batch of this compound:

Impurity TypeAnalytical MethodResult (mass %)
Total Organic ImpuritiesHPLC-UV0.25
Inorganic Impurities (Sulfated Ash)Gravimetry0.05
Water ContentKarl Fischer Titration0.12
Residual SolventsHeadspace GC-FID0.08
Total Impurities 0.50
Purity (by Mass Balance) 99.50

This table is for illustrative purposes only and does not represent actual experimental data.

The integration of absolute quantitation methods with the mass balance approach provides a robust and comprehensive assessment of the research-grade purity of this compound, ensuring a high degree of confidence in the quality of the material.

Q & A

Q. What are the primary synthetic routes for 3-Bromo-5,8-dichloroquinolin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation of quinoline derivatives. A common approach includes:
  • Bromination : Using NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 80–100°C to introduce bromine at the 3-position.
  • Chlorination : Electrophilic chlorination with Cl₂ or SO₂Cl₂ under controlled temperatures (0–25°C) to add chlorine at the 5- and 8-positions.
    Key parameters include solvent choice (e.g., dichloromethane for chlorination to minimize side reactions) and stoichiometric control to prevent over-halogenation. Yields range from 40–65%, with purity >95% achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what data discrepancies might arise?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR are essential for verifying substitution patterns. For example, the amine proton at C2 appears as a singlet (~δ 5.2 ppm), while aromatic protons show splitting patterns consistent with adjacent halogens.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 295.91).
    Discrepancies may arise in 1^1H NMR integration due to residual solvents or paramagnetic impurities. Cross-validation with IR (N-H stretch ~3400 cm⁻¹) and X-ray crystallography resolves ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final chlorination step?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., dihalogenation at unintended positions). Optimization strategies include:
  • Temperature Modulation : Gradual addition of Cl₂ at 0°C to reduce exothermic side reactions.
  • Catalyst Use : Lewis acids like FeCl₃ (5 mol%) enhance regioselectivity for the 5- and 8-positions.
  • Solvent Screening : Switching from THF to CHCl₃ improves solubility of intermediates, increasing yield by ~20% .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The bromine atom at C3 acts as the primary site for palladium-catalyzed coupling due to its lower bond dissociation energy compared to chlorines. Key factors:
  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) enables efficient transmetallation.
  • Electronic Effects : Electron-withdrawing chlorines at C5 and C8 increase the electrophilicity of C3, accelerating oxidative addition.
    Side reactions (e.g., debromination) are minimized by maintaining anhydrous conditions and inert atmospheres .

Q. How do halogen substituent positions influence biological activity, and how can this be validated experimentally?

  • Methodological Answer :
  • Positional Effects : The 5,8-dichloro substitution enhances lipophilicity (logP ~3.2), improving membrane permeability in antimicrobial assays. Bromine at C3 increases steric bulk, altering binding to target enzymes (e.g., cytochrome P450).
  • Validation : Comparative SAR studies with analogs (e.g., 3-Bromo-6,8-dichloro derivative) show a 10-fold reduction in IC₅₀ against Plasmodium falciparum due to altered halogen positioning. Activity is validated via:
  • Enzyme Inhibition Assays : Fluorescence-based assays using recombinant target proteins.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) correlate substituent orientation with binding affinity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in different studies?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. ethanol) often arise from crystallinity variations or hydrate formation. Strategies include:
  • Thermogravimetric Analysis (TGA) : Detects hydrate content (>5% water reduces solubility in apolar solvents).
  • Powder X-ray Diffraction (PXRD) : Identifies polymorphic forms affecting dissolution rates.
    For example, a study may report 25 mg/mL solubility in DMSO, but PXRD reveals an amorphous phase with higher solubility (35 mg/mL) compared to crystalline batches .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Quinoline Derivatives

CompoundSuzuki Coupling Yield (%)logPAntimicrobial IC₅₀ (μM)
3-Bromo-5,8-dichloro derivative783.21.4
3-Iodo-5,8-dichloro derivative653.52.1
5,8-Dichloro parent compoundN/A2.88.7
Data sourced from .

Q. Table 2. Optimization of Chlorination Conditions

ConditionYield (%)Purity (%)By-products Identified
Cl₂, 0°C, FeCl₃7298<2% 5,6,8-trichloro
SO₂Cl₂, 25°C, no catalyst458815% over-chlorinated
Data adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.